![molecular formula C11H15N3O3 B14596165 N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide CAS No. 61221-07-6](/img/structure/B14596165.png)
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a morpholine ring, and an imine linkage, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-morpholin-4-ylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the furan ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: The corresponding amine derivative.
Substitution: Brominated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide involves its interaction with biological macromolecules. The compound can bind to DNA through intercalation, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, it may interact with enzymes and proteins, altering their activity and leading to cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: Similar structure with a benzothiazole ring instead of a morpholine ring.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide moiety instead of a morpholine ring.
Uniqueness
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide is unique due to its combination of a furan ring, a morpholine ring, and an imine linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61221-07-6 |
|---|---|
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H15N3O3/c15-11(9-14-3-6-16-7-4-14)13-12-8-10-2-1-5-17-10/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8- |
InChI-Schlüssel |
OHMBOFNZMYPYRX-WQLSENKSSA-N |
Isomerische SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CO2 |
Kanonische SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



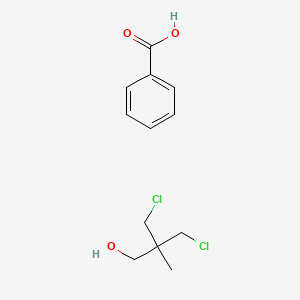
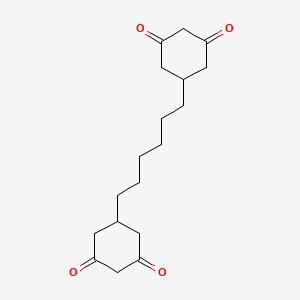
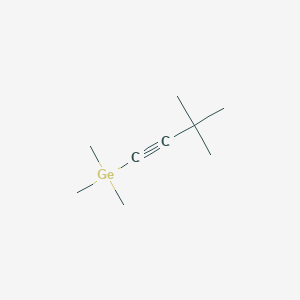
![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
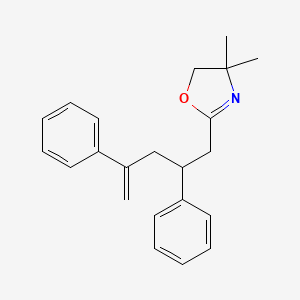
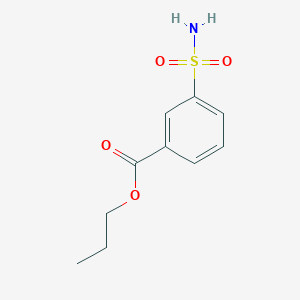
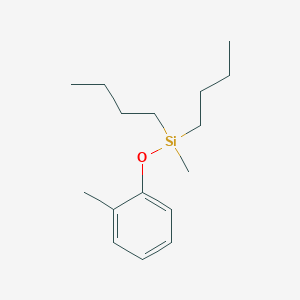
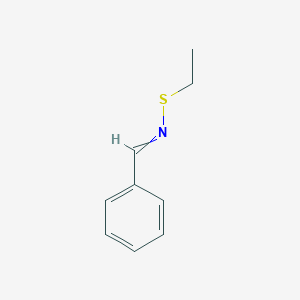
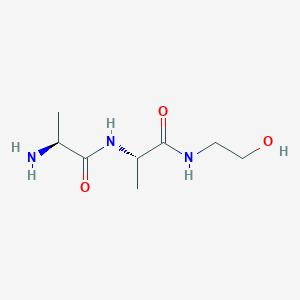
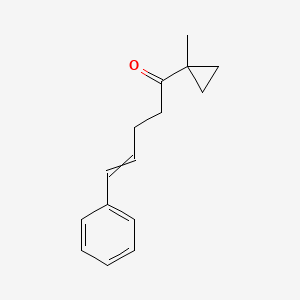
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
